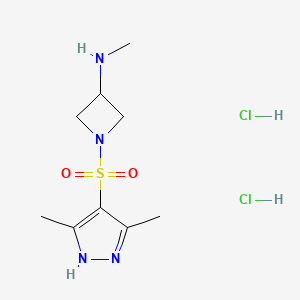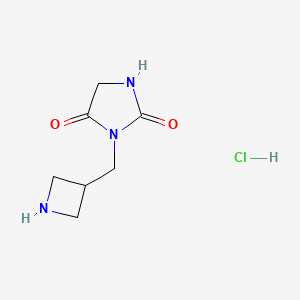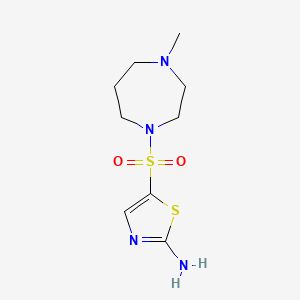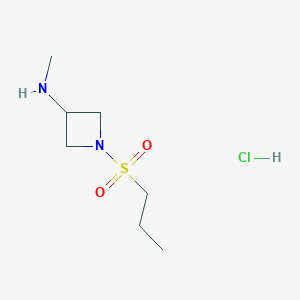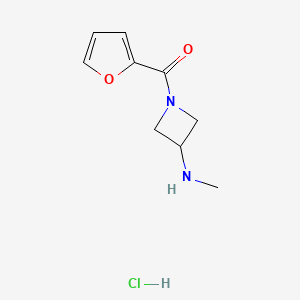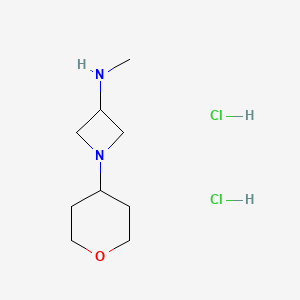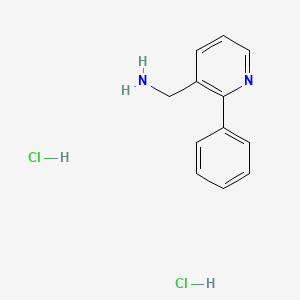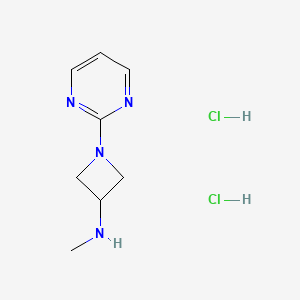
3-(Azetidin-3-yloxy)-6-methylpyridazine hydrochloride
Descripción general
Descripción
3-(Azetidin-3-yloxy)-6-methylpyridazine hydrochloride, also known as AZP-6MP, is a small molecule that has recently been studied for its potential applications in scientific research. AZP-6MP is a member of the pyridazine family, which is characterized by a five-membered ring with two nitrogen atoms. AZP-6MP has been found to be a useful tool in various areas of research due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Antibacterial Agents
- Synthesis and Antibacterial Properties : A series of stereochemically pure azetidinyl-quinolines and naphthyridines, including derivatives with the azetidine moiety, were synthesized. These compounds demonstrated significant antibacterial activity, with the stereochemistry of azetidine being critical for in vitro activity and oral efficacy (Frigola et al., 1995).
Antifibrotic and Anticancer Agents
- Pharmacokinetics of ALK5 Inhibitor : An investigation into the pharmacokinetics of a novel ALK5 inhibitor, which has implications in renal and hepatic fibrosis and anti-metastatic effects on breast cancer, was conducted. This study is significant in understanding the distribution and metabolism of such compounds (Y. W. Kim et al., 2008).
Analgesic and Anti-Inflammatory Agents
- Synthesis and Evaluation of Quinoline Derivatives : Novel quinoline derivatives bearing azetidinones scaffolds were synthesized and evaluated for anti-inflammatory and analgesic activities. These derivatives showed significant activity compared to control groups, highlighting their potential therapeutic applications (Gupta & Mishra, 2016).
Synthesis of Novel Compounds
- Construction of CF3-Containing Compounds : Research on 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones showed their transformation into various novel compounds with potential applications in different therapeutic areas. The study explored the synthesis and transformation of these compounds into various derivatives (Hang Dao Thi et al., 2018).
Antibacterial and Antifungal Activities
- Novel Bioactive Compounds Derived from Azetidinone : A series of new 2-azetidinone derivatives were synthesized and showed excellent antibacterial and antifungal activities. This research highlights the potential of azetidinone derivatives in developing new antimicrobial agents (Ayyash & Habeeb, 2019).
Propiedades
IUPAC Name |
3-(azetidin-3-yloxy)-6-methylpyridazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.ClH/c1-6-2-3-8(11-10-6)12-7-4-9-5-7;/h2-3,7,9H,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXAHMWKGXFNPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azetidin-3-yloxy)-6-methylpyridazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



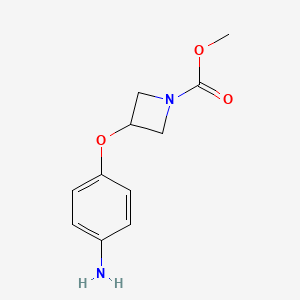
![2-(Azetidin-3-ylmethoxy)benzo[d]thiazole hydrochloride](/img/structure/B1473210.png)
